molecular formula C28H32N10O B069294 (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-90-7

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Cat. No.: B069294
CAS No.: 168152-90-7
M. Wt: 524.6 g/mol
InChI Key: YHTUPEKTSKCIPO-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a complex substitution pattern. Its molecular formula is C28H32N10O, with a molecular weight of 548.65 g/mol. Key structural features include:

  • A propyl group at position 7, enhancing lipophilicity.
  • A tetrazole-containing biphenyl moiety at position 6, which may contribute to receptor binding (e.g., angiotensin II antagonism) and metabolic stability .
  • A morpholine-ethylamine substituent at position 5, improving solubility and bioavailability through hydrogen bonding .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N10O/c1-2-5-25-24(26(32-28-30-19-31-38(25)28)29-12-13-37-14-16-39-17-15-37)18-20-8-10-21(11-9-20)22-6-3-4-7-23(22)27-33-35-36-34-27/h3-4,6-11,19H,2,5,12-18H2,1H3,(H,29,30,31,32)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTUPEKTSKCIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NC2=NC=NN12)NCCN3CCOCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168525
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168152-90-7
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168152907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1,2,4)triazolo(1,5-a)pyrimidin-5-amine, particularly in its derivative form N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry. They exhibit a broad spectrum of biological activities including anticancer, antiviral, and antibacterial properties. The structural modifications in these compounds significantly influence their biological efficacy.

Anticancer Activity

Recent studies have highlighted the promising anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Compound H12 , a derivative of triazolo[1,5-a]pyrimidine, demonstrated potent antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. These values indicate that H12 is more effective than the standard chemotherapy drug 5-Fluorouracil (5-Fu) .
  • The mechanism of action involves the inhibition of the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and G2/M phase cell cycle arrest in cancer cells .

Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:

  • A subset of these compounds showed narrow-spectrum antibacterial activity against Enterococcus faecium, a significant pathogen in hospital-acquired infections. The synthesis involved a three-component Biginelli-like reaction which yielded derivatives effective against this bacterium .
  • Additionally, compounds with modifications at specific positions demonstrated enhanced activity against various bacteria and viruses including influenza and HIV .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazolo[1,5-a]pyrimidine derivatives exhibit various other pharmacological activities:

  • Antiviral Activity : Certain derivatives have shown effectiveness against influenza virus by inhibiting viral replication at non-toxic concentrations .
  • CNS Activity : Some compounds have been identified as potential candidates for treating central nervous system disorders due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several research studies have focused on optimizing the synthesis and evaluating the biological activity of triazolo[1,5-a]pyrimidine derivatives:

  • Synthesis Techniques : A novel four-component synthesis method has been developed to streamline the production of these compounds while enhancing yield and purity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the triazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example, modifications at the C-6 position were found to enhance antiproliferative effects .
  • In Vivo Studies : Preliminary in vivo studies indicate that certain derivatives not only inhibit tumor growth but also exhibit lower toxicity profiles compared to traditional chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1,2,4)triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, specific derivatives have demonstrated selective inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. One notable compound showed an IC50 value of 0.12 μM against CDK2, significantly more potent than other known inhibitors . These compounds function by suppressing the ERK signaling pathway and inducing apoptosis in cancer cells .

Antifungal Properties

The triazolo[1,5-a]pyrimidine scaffold has also been explored for its antifungal properties. Compounds derived from this scaffold have shown effectiveness in stabilizing microtubules, which is essential for fungal cell division. This mechanism of action positions them as potential treatments for fungal infections .

Antimicrobial Activity

In addition to antifungal effects, various derivatives have been synthesized and evaluated for their antimicrobial activity. A series of (1,2,4)triazolo[1,5-a]pyrimidines exhibited promising results against a range of bacterial strains . The structure-activity relationship (SAR) studies conducted on these compounds indicate that modifications can enhance their antimicrobial efficacy.

Mechanistic Insights

The biological mechanisms underlying the activities of these compounds are multifaceted:

  • CDK Inhibition : The ability to inhibit CDKs suggests that these compounds can interfere with cancer cell proliferation by blocking critical phases of the cell cycle.
  • Microtubule Stabilization : The antifungal action through microtubule stabilization highlights another pathway through which these compounds can exert therapeutic effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1,2,4)triazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. For example:

  • Synthesis Pathway : Starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate through cyclization reactions has been a common method to obtain these derivatives .
  • Modifications : Substituents such as morpholine and biphenyl groups have been incorporated to enhance solubility and bioactivity.

Case Study 1: Anticancer Compound Development

A study focused on a specific derivative that inhibited CDK2 showed not only high potency but also selectivity over GSK-3β. This selectivity is crucial in minimizing side effects during cancer treatment .

Case Study 2: Antifungal Agent Evaluation

Another research effort evaluated a series of triazolo[1,5-a]pyrimidines for their antifungal activity against clinical isolates. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of Triazolopyrimidines

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Key Features Biological Activity Ref.
Target Compound N-(2-morpholinylethyl), 7-propyl, 6-(tetrazole-biphenyl) High TPSA (101 Ų), moderate LogP Potential angiotensin II receptor antagonism (structural inference)
N,N-Diethyl analog (CAS 168152-77-0) N,N-diethyl, 7-propyl, 6-(tetrazole-biphenyl) Lower TPSA (100.78 Ų), similar LogP (5.2) Not reported; likely reduced solubility vs. morpholine analog
SCH442,416 7-[3-(4-methoxyphenyl)propyl], 2-furanyl Adenosine A2A antagonist IC50 = 0.8 nM (A2A binding); oral activity at 3 mg/kg in rats
S3-TP (Electrochemical study) 5-(morpholinomethyl), 2-(4-methoxyphenyl) Oxidation potential -0.45 V (vs. Ag/AgCl) Anticandidal activity (inferred from redox properties)
Compound 8g (A2A antagonist) 2-furanyl, 7-(2-phenylethyl) High selectivity for A2A over A1 receptors Oral efficacy in rat catalepsy model
Functional Comparisons
  • Solubility vs. Activity : The morpholine-ethyl group enhances solubility compared to the N,N-diethyl analog , but may reduce CNS penetration compared to lipophilic analogs like Compound 8g .
  • Metabolic Stability : The tetrazole group resists oxidative metabolism, similar to candesartan , whereas furan-containing analogs (e.g., SCH442,416) may undergo CYP450-mediated oxidation .

Comparison with Other Routes :

  • describes a Biginelli-like multicomponent reaction for triazolopyrimidine-carboxamides, but this method lacks the regioselectivity required for the target compound’s complex substitutions .
  • uses NMP as a solvent for amine coupling, which aligns with the target compound’s synthesis logic .

Preparation Methods

Chlorination at C5

The 5-amino group is introduced via chlorination followed by nucleophilic substitution. Treatment of the triazolopyrimidine intermediate (3 ) with phosphorus oxychloride (POCl3_3) at 110°C for 6 hours yields the 5-chloro derivative (4 ).

Optimization Note: Excess POCl3_3 (5 equiv) and catalytic dimethylformamide (DMF) improve conversion rates to >90%.

Amine Substitution at C5

The chloro intermediate (4 ) reacts with 2-(4-morpholinyl)ethylamine (5 ) in tetrahydrofuran (THF) at 60°C for 8 hours, yielding 6 with 72% isolated yield. The reaction is monitored by thin-layer chromatography (TLC), with the product showing a distinct spot at Rf_f = 0.45 (ethyl acetate/methanol 9:1).

Characterization Data

  • HRMS (ESI): m/z calcd for C14_{14}H22_{22}N6_6O: 314.1852 [M+H]+^+, found 314.1854.

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 3.71 (t, J = 4.6 Hz, 4H, morpholine OCH2_2), 2.49 (t, J = 6.1 Hz, 2H, NCH2_2), 2.41 (m, 4H, morpholine NCH2_2).

Alkylation at C6

The C6 methyl group is introduced via Friedel-Crafts alkylation using benzyl bromide (7 ) in the presence of aluminum trichloride (AlCl3_3). Reaction at 0°C for 2 hours affords 8 in 65% yield.

Critical Consideration: Strict temperature control prevents over-alkylation, confirmed by 1H^1H NMR absence of multiplets beyond δ 4.30 ppm (singlet for CH2_2).

Synthesis of the Biphenyl-Tetrazole Moiety

Suzuki-Miyaura Coupling

4-Bromophenylboronic acid (9 ) and 2-cyanophenylboronic acid (10 ) undergo palladium-catalyzed cross-coupling to form 2'-cyano-4-bromobiphenyl (11 ) in 88% yield.

Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: K2_2CO3_3

  • Solvent: Toluene/water (3:1) at 90°C.

Tetrazole Cyclization

Treatment of 11 with sodium azide (NaN3_3) and ammonium chloride (NH4_4Cl) in DMF at 120°C for 24 hours yields 2'-(1H-tetrazol-5-yl)-4-bromobiphenyl (12 ).

Yield: 76% after recrystallization from ethanol.

Final Assembly of Compound X

Reductive Amination

The biphenyl-tetrazole (12 ) is coupled to the triazolopyrimidine intermediate (8 ) via reductive amination using sodium cyanoborohydride (NaBH3_3CN) in methanol. The reaction proceeds at room temperature for 12 hours, yielding Compound X in 68% yield.

Purification: Column chromatography (silica gel, dichloromethane/methanol 95:5) affords >99% purity.

Acidic Workup

The free base is converted to the hydrochloride salt by treatment with HCl (4M in dioxane), followed by precipitation in diethyl ether.

Spectroscopic Validation

Compound X is characterized comprehensively:

  • 1H^1H NMR (500 MHz, DMSO-d6_6): δ 8.21 (s, 1H, triazolopyrimidine H3), 7.92–7.45 (m, 8H, biphenyl), 4.62 (s, 2H, CH2_2), 3.89 (t, J = 4.5 Hz, 4H, morpholine OCH2_2).

  • 13^{13}C NMR (125 MHz, DMSO-d6_6): δ 164.2 (tetrazole C), 156.7 (triazolopyrimidine C5), 140.1–122.3 (biphenyl carbons).

  • HRMS (ESI): m/z calcd for C34_{34}H38_{38}N10_{10}O: 642.3235 [M+H]+^+, found 642.3238.

Challenges and Optimization Strategies

  • Regioselectivity in Core Formation: Lower yields (50–60%) occur with bulkier diketones; switching to enones (e.g., 1-aryl-2-buten-1-ones) improves regioselectivity to >90%.

  • Tetrazole Stability: The tetrazole ring is sensitive to strong acids; neutral pH during coupling prevents decomposition.

  • Scale-Up Considerations: Hydrogenation at 50 psi H2_2 over Pd/C (10 wt%) reduces reaction time from 24 to 6 hours for intermediates .

Q & A

Q. What are the most efficient synthetic routes for preparing the triazolopyrimidine core of this compound?

The triazolopyrimidine scaffold can be synthesized via a multi-component fusion method involving cyclization of aminotriazole, aldehydes, and β-keto esters. For example, reacting 3-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under thermal conditions yields the core structure. Purification via column chromatography (gradient elution with ethyl acetate/light petroleum) ensures high purity . A one-pot approach using trifluoroacetic acid anhydride (TFAA) for cyclization is also effective, as demonstrated in analogous triazolopyrimidine syntheses .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and hydrogen bonding patterns (e.g., amine protons at δ 6.5–7.0 ppm) .
  • X-ray crystallography : Resolves molecular conformation, as shown for N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where planar triazolopyrimidine rings and intermolecular hydrogen bonds were observed .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) confirm molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard protocols include:

  • Anticancer activity : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM, with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays for targets like carbonic anhydrase or tubulin, measuring inhibition at varying substrate concentrations .
  • Antimicrobial screening : Agar dilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

  • Synthetic diversification : Introduce substituents at the 5-amine, 7-propyl, or tetrazole-biphenyl groups to modulate steric/electronic effects .
  • Docking simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Key parameters include binding energy (ΔG) and hydrogen-bond interactions with residues (e.g., Lys216 in tubulin) .
  • Pharmacokinetic profiling : Calculate logP, polar surface area, and bioavailability scores using QikProp or SwissADME .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Contradictions arise from polymorphism or solvent effects. Mitigation strategies:

  • Re-crystallization : Use different solvents (e.g., methanol vs. DCM) to obtain alternative crystal forms .
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility .
  • Theoretical calculations : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key improvements include:

  • Additive screening : Catalytic DMF or morpholine enhances cyclization efficiency by 20–30% .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
  • Flow chemistry : Continuous processing minimizes intermediate degradation .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Use molecular dynamics (MD) and QSAR models:

  • Solubility : Predict via Hansen solubility parameters using platforms like Schrodinger’s QikProp .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with MetaSite .
  • Blood-brain barrier penetration : Calculate using polar surface area (<90 Ų) and logD values .

Methodological Challenges and Solutions

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

Advanced models include:

  • Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colon carcinoma) in nude mice, with compound administration at 10–50 mg/kg/day .
  • Orthotopic models : For metastasis studies, use luciferase-tagged cells and bioluminescence imaging .
  • Toxicology screening : Monitor liver/kidney function via ALT, AST, and creatinine levels .

Q. How can purification challenges with polar intermediates be addressed?

  • Ion-exchange chromatography : Separate charged species (e.g., tetrazole-containing intermediates) using Dowex resins .
  • High-performance liquid chromatography (HPLC) : Utilize C18 columns with acetonitrile/water gradients (5–95% over 20 min) .

Q. What methodologies improve solubility for in vivo administration?

  • Prodrug design : Introduce phosphate esters at the 5-amine group, hydrolyzed in vivo .
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (size: 100–200 nm) for sustained release .
  • Co-solvent systems : Formulate with Cremophor EL/ethanol (1:1 v/v) for intravenous delivery .

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